![molecular formula C23H30OSi B8149339 tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane](/img/structure/B8149339.png)
tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane
Overview
Description
Tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane is a useful research compound. Its molecular formula is C23H30OSi and its molecular weight is 350.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Preparation of Viscous, High-Boiling Liquids : This compound is used in the preparation of viscous, high-boiling liquids with high thermal stabilities and low reactivities toward hydrolysis (Bowser, Nevinger, & Krüger, 1988).
Obtaining Substituted Secondary Alcohols in Protected Form : A related compound, Trans-4-tert-butyl(diphenyl)-siloxythiane oxide, is used to obtain substituted secondary alcohols in protected form (Cox, Persad, & Simpkins, 1992).
Intermediate in Grignard Reaction : 1-[(tert-butyldiphenylsilyl)oxy]-dec-3-en-5-ol, a derivative, is an intermediate in the Grignard reaction for alkene transfer from zirconium to zinc (Wipf & Xu, 2003).
Source of S2O and S(3) in Retro-Diels-Alder Reaction : The retro-Diels-Alder reaction of a related compound functions as an S2O and S(3) source (Nakayama et al., 2004).
Ring Contraction Studies : It is used in studies exploring ring contraction of 1,2-digermacyclohexa-1,4-diene to (germacyclopent-3-enyl)germylene (Fukaya, Ichinohe, Kabe, & Sekiguchi, 2001).
Synthesis of Methyl Cristatate : It serves as a chemical precursor for the synthesis of methyl cristatate, related to cristatic acid (George, Anderson, & Barrett, 2013).
Photolysis Studies : This compound undergoes photolysis in tert-butyl alcohol to produce specific derivatives (Naka, Nakano, Ishikawa, & Kwak, 2006).
Catalytic Asymmetric Oxidation : It is involved in the catalytic asymmetric oxidation of tert-butyl disulfide, leading to tert-butyl tert-butanethiosulfinate, a precursor for chiral tert-butanesulfinyl compounds (Cogan, Liu, Kim, Backes, & Ellman, 1998).
Allylic Oxidation Product Studies : It is used to study the allylic oxidation product of tert-butyl(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)diphenylsilane (Salas, Tapia, & Macías, 2011).
Synthesis by Photolysis : Tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane is synthesized by photolysis of 1-tert-Butyl-1,1-dimethyl-2,2,2-triphenyldisilane (Leigh, Kroll, Toltl, & Britten, 1997).
properties
IUPAC Name |
tert-butyl-hept-6-ynoxy-diphenylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30OSi/c1-5-6-7-8-15-20-24-25(23(2,3)4,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h1,9-14,16-19H,6-8,15,20H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQVBDYWBXUIQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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